molecular formula C10H11N3O2 B12239305 4-(Pyridine-2-carbonyl)piperazin-2-one

4-(Pyridine-2-carbonyl)piperazin-2-one

Cat. No.: B12239305
M. Wt: 205.21 g/mol
InChI Key: DSOXZTABAXLMPC-UHFFFAOYSA-N
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Description

4-(Pyridine-2-carbonyl)piperazin-2-one is a heterocyclic compound that features both a pyridine ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridine-2-carbonyl)piperazin-2-one typically involves the reaction of pyridine-2-carboxylic acid with piperazine under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the pyridine carboxylic acid and the piperazine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridine-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

4-(Pyridine-2-carbonyl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyridine-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrazine-2-carbonyl)piperazin-2-one
  • 4-(Pyrimidine-2-carbonyl)piperazin-2-one
  • 4-(Quinoline-2-carbonyl)piperazin-2-one

Uniqueness

4-(Pyridine-2-carbonyl)piperazin-2-one is unique due to its specific combination of the pyridine and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-(pyridine-2-carbonyl)piperazin-2-one

InChI

InChI=1S/C10H11N3O2/c14-9-7-13(6-5-12-9)10(15)8-3-1-2-4-11-8/h1-4H,5-7H2,(H,12,14)

InChI Key

DSOXZTABAXLMPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=CC=N2

Origin of Product

United States

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